半乳聚糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

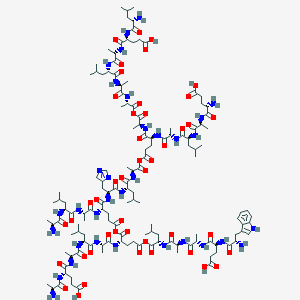

Galactan, also known as galactosan, is a polysaccharide composed of polymerized galactose units. It is found in various natural sources, including terrestrial plants and marine macroalgae. Galactans typically have a core structure of galactose units connected by α(1→3) or α(1→6) linkages, with other monosaccharides as side chains .

科学研究应用

Galactans have a wide range of scientific research applications due to their unique properties. They are used in:

作用机制

Target of Action

Galactan, a polysaccharide primarily composed of galactose units, is widely distributed in terrestrial plants and macroalgae . It interacts with various biological targets, including macrophages , Toll-like receptor 2 , and potentially other cell types involved in immune response . These targets play crucial roles in immune response, cell signaling, and maintaining homeostasis .

Mode of Action

Galactan interacts with its targets to induce various biological effects. For instance, a specific type of galactan, 3-O-methylated-galactan, has been shown to polarize macrophages, leading to enhanced secretion of the cytokine TNF-α . This interaction results in cytotoxic effects on certain cancer cells . The mode of action involves targeting Toll-like receptor 2 and activation of MAPKs and NF-κB signaling pathways .

Biochemical Pathways

Galactan’s interaction with its targets affects several biochemical pathways. In the case of macrophages, galactan influences the polarization process, which involves various signaling pathways, including MAPKs and NF-κB . These pathways play a crucial role in immune response and inflammation, leading to downstream effects such as enhanced cytokine secretion and cytotoxic effects on cancer cells .

Pharmacokinetics

It is known that non-absorbed galactan is vigorously fermented by gastrointestinal microflora . This fermentation process can lead to the production of short-chain fatty acids and decrease the generation and absorption of ammonia .

Result of Action

The interaction of galactan with its targets and the subsequent changes in biochemical pathways result in various molecular and cellular effects. For instance, the polarization of macrophages by galactan leads to enhanced secretion of cytokine TNF-α, which has cytotoxic effects on certain cancer cells . Additionally, galactan has been reported to have antitumor effects .

Action Environment

The action of galactan can be influenced by various environmental factors. For instance, the structural properties of galactan, such as its sulfation patterns, can greatly influence its functional properties . Moreover, the presence of 3,6-anhydrogalactopyranose residues in galactans can increase the flexibility of the galactan chains and allow larger contraction of the random coil structure . These factors can affect the rheological properties of galactan and its interaction with other compounds .

生化分析

Biochemical Properties

Galactan participates in numerous biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, the Galactan Synthase 1 (GalS1) enzyme is responsible for the synthesis of β-1,4-galactan chains . The interaction between Galactan and these biomolecules is often facilitated by specific binding sites, which have been identified through deep evolutionary analysis and molecular simulations .

Cellular Effects

Galactan has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in plants, Galactan is involved in seedling development .

Molecular Mechanism

The molecular mechanism of Galactan involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, Galactan interacts with the GalS1 enzyme to facilitate the synthesis of β-1,4-galactan chains .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Galactan can change over time. This includes information on Galactan’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

Galactan is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels. For example, Galactan is synthesized by the GalS1 enzyme in a specific metabolic pathway .

准备方法

Synthetic Routes and Reaction Conditions

Galactans can be extracted from natural sources such as red seaweeds (e.g., Gracilaria species) using eco-friendly methods. The extraction process involves grinding the dried seaweed and using a mixed solvent of acetone, chloroform, and methanol in a Soxhlet apparatus for 48 hours . The extracted galactans are then characterized using techniques like FT-IR, 13C NMR, GC-MS, and rheological measurements .

Industrial Production Methods

In industrial settings, galactans are primarily obtained from agarophytes, which are red seaweeds used for agar production. The extraction process includes pretreatment, extraction, and purification steps. The specific methods applied for galactan isolation and purification vary depending on the source and desired properties .

化学反应分析

Types of Reactions

Galactans undergo various chemical reactions, including oxidation, reduction, and substitution. For example, sulfated galactans can be prepared by partial hydrolysis and subsequent chemical sulfonation .

Common Reagents and Conditions

Common reagents used in galactan reactions include acids for hydrolysis and sulfating agents for sulfonation. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired modifications .

Major Products Formed

The major products formed from galactan reactions include sulfated galactans, which have enhanced biological activities such as anticoagulant and antithrombotic properties .

相似化合物的比较

Galactans are compared with other polysaccharides such as carrageenans and agars. While all these compounds are derived from marine macroalgae, galactans are unique due to their specific structural features and biological activities . Similar compounds include:

Carrageenans: Sulfated polysaccharides with gelling properties.

Agars: Polysaccharides used as gelling agents in microbiological media.

属性

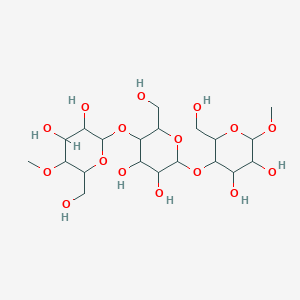

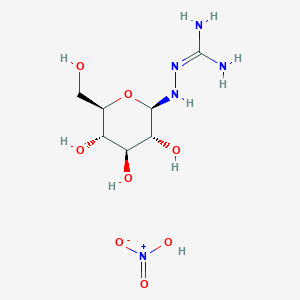

CAS 编号 |

39300-87-3 |

|---|---|

分子式 |

C14H26O11 |

分子量 |

370.35 g/mol |

IUPAC 名称 |

(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)-5-methoxyoxane-3,4-diol |

InChI |

InChI=1S/C14H26O11/c1-21-11-5(3-15)24-14(10(20)7(11)17)25-12-6(4-16)23-13(22-2)9(19)8(12)18/h5-20H,3-4H2,1-2H3/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14+/m1/s1 |

InChI 键 |

PTHCMJGKKRQCBF-ICIGWGHZSA-N |

SMILES |

COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC)CO)CO)CO |

手性 SMILES |

CO[C@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC)CO)CO |

规范 SMILES |

COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)OC)CO)CO |

物理描述 |

Solid |

同义词 |

GALACTAN EX GUM ARABIC; GALACTANE; GALACTAN; POLYGALACTAN; GALACTAN, AUS GUMMI ARABICUM; GALACTAL; GalactanPolygalactan |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)

![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)